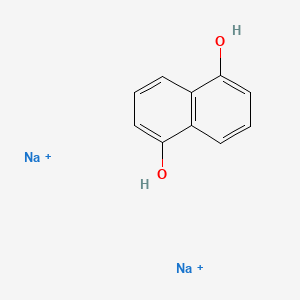

Disodium 1,5-naphthalenediol

Description

BenchChem offers high-quality Disodium 1,5-naphthalenediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 1,5-naphthalenediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H8Na2O2+2 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

disodium;naphthalene-1,5-diol |

InChI |

InChI=1S/C10H8O2.2Na/c11-9-5-1-3-7-8(9)4-2-6-10(7)12;;/h1-6,11-12H;;/q;2*+1 |

InChI Key |

VPZBODUZRDFXBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Handling of Disodium 1,5-Naphthalenediol

Content Type: Technical Whitepaper Subject: Disodium 1,5-Naphthalenediol (In-situ generated species / Salt form) Parent Compound: 1,5-Naphthalenediol (CAS: 83-56-7)[1][2]

Executive Summary & Chemical Identity[3][4][5]

Disodium 1,5-naphthalenediol (Disodium 1,5-naphthalenediolate) is the dianionic salt form of 1,5-dihydroxynaphthalene. Unlike its parent compound, which is a stable, lipophilic solid, the disodium salt is a highly reactive, hydrophilic species typically generated in situ for applications in azo-dye coupling, supramolecular coordination (MOFs), and pharmaceutical intermediate synthesis.

Critical Technical Distinction: Researchers must recognize that "Disodium 1,5-naphthalenediol" is rarely isolated as a shelf-stable powder due to its extreme susceptibility to oxidative degradation (forming juglone and polymeric tars) and hygroscopicity. This guide focuses on the physicochemical behavior of the salt species in solution and the rigorous anaerobic protocols required to maintain its integrity.

Chemical Structure & Nomenclature[2][3][4][6]

| Property | Parent Compound | Target Species (Salt) |

| Systematic Name | 1,5-Naphthalenediol | Disodium naphthalene-1,5-bis(olate) |

| CAS Number | 83-56-7 | N/A (Transient Species) |

| Formula | C₁₀H₈O₂ | Na₂C₁₀H₆O₂ |

| MW | 160.17 g/mol | ~204.13 g/mol |

| Key Characteristic | Electron-rich aromatic system | Super-nucleophilic; Redox-active |

Physicochemical Profiling

Solubility & Solvation Thermodynamics

The conversion from the diol to the disodium salt represents a dramatic inversion of solubility parameters, driven by the ionization of the hydroxyl groups.

-

Parent Diol: Sparingly soluble in water (approx.[3] 0.16 g/L at 20°C). Soluble in polar organic solvents (Acetone, Ether, THF).

-

Disodium Salt: Highly soluble in water (>50 g/L est.) due to high ion-dipole interactions.

-

Mechanistic Insight: The lattice energy of the hypothetical solid salt is overcome by the high enthalpy of hydration of the two Na⁺ ions and the dianionic naphthalene core. However, in organic media (e.g., DCM), the salt precipitates immediately unless phase transfer catalysts (e.g., crown ethers) are employed.

Acid-Base Dissociation Constants (pKa)

Understanding the pKa is critical for ensuring complete conversion to the active dianionic species. 1,5-naphthalenediol behaves as a diprotic acid.

-

pKa₁ (approx.): 9.3 – 9.5

-

pKa₂ (approx.): > 11.0

-

Operational Implication: To generate the disodium salt quantitatively, the reaction medium must be buffered to pH > 12.5 . At pH 10, a mixture of mono-anion and neutral species exists, which complicates stoichiometric coupling reactions.

Electronic Absorption (UV-Vis)

Deprotonation creates a strong bathochromic shift (Red Shift) due to the increased electron density in the naphthalene ring, which lowers the energy gap for

-

Neutral (MeOH):

~298 nm, 328 nm. -

Dianion (aq. NaOH):

shifts significantly to >350 nm (often appearing yellow/green in dilute anaerobic solution). -

Degradation Indicator: Appearance of a broad absorption band >450 nm (purple/brown) indicates oxidation to quinoidal species (Juglone derivatives).

Stability & Degradation Mechanism

The primary challenge in working with Disodium 1,5-naphthalenediol is its electron-rich nature, making it a potent reducing agent.

Oxidative Instability

Upon exposure to atmospheric oxygen, the dianion undergoes Single Electron Transfer (SET) oxidation. This pathway is autocatalytic in basic conditions.

-

Step 1: Formation of the semiquinone radical anion.

-

Step 2: Further oxidation to 5-hydroxy-1,4-naphthoquinone (Juglone).

-

Step 3: Polymerization into insoluble "humic-like" dark pigments.

Figure 1: Oxidative degradation pathway of the 1,5-naphthalenediolate dianion. Note the rapid transition from active species to inactive tars.

Experimental Protocol: Anaerobic In-Situ Generation

Objective: Generate a chemically pure solution of Disodium 1,5-naphthalenediol for immediate use (e.g., azo coupling or alkylation). Safety: Wear nitrile gloves and safety glasses. Work in a fume hood.

Materials

-

1,5-Naphthalenediol (Recrystallized, >98% purity).

-

Sodium Hydroxide (2M aqueous solution, degassed).

-

Solvent: Deionized water or MeOH/Water mix (Degassed).

-

Equipment: Schlenk flask, Nitrogen/Argon line.

Step-by-Step Methodology

-

Degassing (Critical):

-

Place the solvent (water) in a Schlenk flask.

-

Sparge with Argon or Nitrogen for 20 minutes OR perform 3 freeze-pump-thaw cycles.

-

Why: Even trace dissolved oxygen will turn the solution brown within seconds of base addition.

-

-

Reagent Loading:

-

Under positive inert gas flow, add solid 1,5-naphthalenediol to the flask.

-

The solid will remain suspended (insoluble).

-

-

Salt Formation:

-

Add the degassed NaOH solution via syringe (Stoichiometry: 2.2 equivalents of NaOH per 1 equivalent of Diol).

-

Observation: The solid dissolves rapidly. The solution should be colorless or faint yellow.

-

Warning: If the solution turns dark purple or brown immediately, your inert atmosphere is compromised.

-

-

Utilization:

-

Transfer the solution via cannula or gas-tight syringe directly to the reaction vessel. Do not store.

-

Figure 2: Workflow for the anaerobic generation of Disodium 1,5-naphthalenediol.

Applications & Logic in Drug Development

While 1,5-naphthalenediol is historically a dye intermediate, its disodium salt is relevant in modern medicinal chemistry for:

-

Linker Synthesis: The high nucleophilicity of the dianion allows for rapid bis-alkylation to create ether-linked dimers or macrocycles (e.g., crown ether analogs).

-

Solubility Profiling: In drug formulation, understanding the salt/diol equilibrium helps in predicting the behavior of naphthalene-based pharmacophores in the gastrointestinal pH gradient.

-

Metal-Organic Frameworks (MOFs): The rigid geometry and chelating ability of the oxygen atoms in the dianion form make it a valuable linker for constructing biocompatible MOFs.

References

-

Chemical Identification: National Institute of Standards and Technology (NIST). 1,5-Naphthalenediol Mass Spectrum & Properties. [Link]

-

Safety & Toxicity: National Institutes of Health (NIH) - PubChem. 1,5-Dihydroxynaphthalene Compound Summary. [Link]

-

Oxidation Mechanism: Wikipedia Contributors. Juglone: Synthesis and Degradation. [Link]

-

Solubility Data: Solubility of Things.[3][4][5] Solubility of Naphthalene-1,5-diol. [Link]

Sources

solubility of "Disodium 1,5-naphthalenediol" in different solvents

An In-depth Technical Guide to the Solubility of Disodium 1,5-Naphthalenediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 1,5-naphthalenediol, the disodium salt of 1,5-dihydroxynaphthalene, is a derivative of naphthalene. Understanding its solubility is critical for a wide range of applications, from organic synthesis to pharmaceutical formulation.[1] The solubility of a compound dictates its behavior in various chemical and biological systems, influencing reaction kinetics, bioavailability, and purification methods. This guide provides a comprehensive overview of the predicted solubility profile of Disodium 1,5-naphthalenediol, grounded in fundamental chemical principles, and offers detailed protocols for its experimental determination.

The conversion of the parent diol to its disodium salt dramatically alters its physicochemical properties, primarily by introducing ionic character. This guide will explore the implications of this structural change on solubility in aqueous and organic media, the profound influence of pH, and the practical methodologies for quantifying these characteristics.

Physicochemical Properties of the Parent Compound: 1,5-Naphthalenediol

To appreciate the solubility of the disodium salt, it is essential to first understand the properties of its precursor, 1,5-naphthalenediol (also known as 1,5-dihydroxynaphthalene). This compound is a white solid that can appear grey to light brown when degraded and is a precursor to certain dyes.[2] Its naphthalene core is hydrophobic, while the two hydroxyl groups provide some capacity for hydrogen bonding.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | [1][2][3] |

| Molar Mass | 160.17 g/mol | [1][3] |

| Appearance | Brown to reddish-brown crystalline solid | [1] |

| Melting Point | 259–261 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.94 | [3] |

| Water Solubility | Limited | [1] |

| Organic Solvent Solubility | More soluble in ethanol, acetone, and ether | [1] |

The limited water solubility of 1,5-naphthalenediol is attributed to its largely nonpolar naphthalene structure.[1] Conversely, it exhibits better solubility in organic solvents that can interact favorably with its aromatic system.[1] A patent describes it as being soluble in ether and acetone, slightly soluble in alcohol and acetic acid, and insoluble in water, benzene, and petroleum ether.[4]

Predicted Solubility Profile of Disodium 1,5-Naphthalenediol

The formation of the disodium salt from 1,5-naphthalenediol involves the deprotonation of the two hydroxyl groups, resulting in a dianionic naphthalenediolate species and two sodium cations. This transformation from a neutral molecule to an ionic salt is the primary determinant of its altered solubility profile.

Aqueous Solubility

Disodium 1,5-naphthalenediol is predicted to be highly soluble in water. The strong ion-dipole interactions between the sodium cations and the naphthalenediolate anion with polar water molecules overcome the lattice energy of the salt, leading to dissolution. The dissolution process can be represented as:

C₁₀H₆(ONa)₂ (s) → C₁₀H₆O₂²⁻ (aq) + 2Na⁺ (aq)

Influence of pH

The aqueous solubility of Disodium 1,5-naphthalenediol is expected to be highly dependent on the pH of the solution.[5] The naphthalenediolate anion is the conjugate base of the weakly acidic 1,5-naphthalenediol. In acidic conditions (low pH), the excess hydronium ions (H₃O⁺) will protonate the naphthalenediolate anion, shifting the equilibrium towards the formation of the neutral, and significantly less water-soluble, 1,5-naphthalenediol.[5]

C₁₀H₆O₂²⁻ (aq) + 2H₃O⁺ (aq) ⇌ C₁₀H₈O₂ (s) + 2H₂O (l)

Therefore, a significant decrease in solubility is anticipated as the pH of the aqueous medium is lowered. Conversely, in neutral to basic solutions, the compound will remain in its ionic, water-soluble form.

Solubility in Organic Solvents

The solubility of Disodium 1,5-naphthalenediol in organic solvents is predicted to be generally low, especially in nonpolar solvents like hexane and toluene. These solvents lack the polarity to effectively solvate the sodium and naphthalenediolate ions.

In polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), some degree of solubility may be observed. These solvents have high dielectric constants and can solvate cations well, which may facilitate the dissolution of the ionic salt. However, the solubility is still expected to be considerably lower than in water.

The following table summarizes the predicted qualitative solubility of Disodium 1,5-naphthalenediol in a range of common solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Strong ion-dipole interactions. |

| Methanol / Ethanol | Polar Protic | Moderate to High | Can solvate ions, but less effective than water. |

| Acetone | Polar Aprotic | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Good cation solvation. |

| Dichloromethane | Nonpolar | Low to Insoluble | Insufficient polarity to solvate ions. |

| Toluene | Nonpolar | Insoluble | Nonpolar nature prevents solvation of ionic species. |

| Hexane | Nonpolar | Insoluble | Nonpolar nature prevents solvation of ionic species. |

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data for Disodium 1,5-naphthalenediol, experimental determination is necessary for any application requiring precise concentrations. The following protocols provide standardized methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Analysis

A systematic qualitative analysis can rapidly provide an overview of the compound's solubility characteristics in different media, which is particularly useful for understanding its acid-base properties.[6][7][8]

Protocol:

-

Water Solubility:

-

Add approximately 25 mg of Disodium 1,5-naphthalenediol to a test tube.

-

Add 0.75 mL of deionized water in portions, vortexing or shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

Test the pH of the resulting solution with litmus or pH paper to determine if the solution is acidic, basic, or neutral.[7]

-

-

Acid/Base Solubility (if water-insoluble):

-

If the compound is insoluble in water, repeat the procedure with 0.75 mL of 5% aqueous HCl. If it dissolves, it indicates the presence of a basic functional group.

-

In a separate test tube, repeat the procedure with 0.75 mL of 5% aqueous NaOH. If it dissolves, it indicates an acidic functional group.

-

Further testing can be done with 5% aqueous NaHCO₃ to distinguish between strong and weak acids.[6]

-

-

Organic Solvent Solubility:

-

Repeat the procedure with various organic solvents of interest (e.g., ethanol, acetone, toluene).

-

The following diagram illustrates the workflow for qualitative solubility testing.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

Technical Guide: Disodium 1,5-Naphthalenedisulfonate (CAS 1655-29-4)

The following is an in-depth technical guide on Disodium 1,5-Naphthalenedisulfonate (CAS 1655-29-4), structured for researchers and drug development professionals.

Strategic Applications in Pharmaceutical Salt Selection and Macromolecular Crystallography[1]

Executive Summary

Disodium 1,5-naphthalenedisulfonate (1,5-NDSA-Na

In drug development, it is utilized to generate napadisylate salts of basic active pharmaceutical ingredients (APIs).[1] These salts are prized for their low solubility, non-hygroscopic nature, and high thermal stability—properties essential for controlled-release formulations and taste-masking. In structural biology, 1,5-NDSA-Na

Chemical & Physical Characterization

The utility of 1,5-NDSA-Na

| Property | Specification |

| CAS Number | 1655-29-4 |

| Chemical Name | 1,5-Naphthalenedisulfonic acid, disodium salt |

| Synonyms | Armstrong’s Acid Disodium Salt; Disodium Napadisylate |

| Molecular Formula | C |

| Molecular Weight | 332.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>100 mg/mL); Insoluble in non-polar organic solvents |

| Hygroscopicity | Moderate (often supplied as a hydrate) |

| pKa (Acid form) | Strong acid (pKa < 1), ensuring full ionization at physiological pH |

Pharmaceutical Application: Napadisylate Salt Formation[2][4]

3.1 The "Napadisylate Advantage"

Salt selection is a primary tool for modifying the physicochemical properties of an API. The napadisylate anion is large, planar, and divalent. When paired with small-molecule basic drugs (e.g., amines), it tends to form salts with:

-

High Lattice Energy: Resulting in high melting points and thermal stability.

-

Low Aqueous Solubility: Ideal for extended-release suspensions or masking the bitter taste of oral drugs (e.g., Mebhydrolin napadisylate).

-

Reduced Hygroscopicity: Superior resistance to moisture compared to hydrochloride or mesylate salts.

3.2 Mechanism of Action (Salt Metathesis)

The formation of a napadisylate salt typically proceeds via a double decomposition (metathesis) reaction. The high water solubility of Disodium 1,5-naphthalenedisulfonate allows it to be dissolved in the aqueous phase and mixed with a solution of the Drug-Hydrochloride. The driving force is the precipitation of the less soluble Drug-Napadisylate complex.

3.3 Experimental Protocol: Synthesis of a Napadisylate Salt

Context: General procedure for converting a basic drug (Amine-HCl) into its Napadisylate form.

Reagents:

-

Drug Hydrochloride (Soluble in water/ethanol)

-

Disodium 1,5-Naphthalenedisulfonate (CAS 1655-29-4)[2]

-

Solvent: Deionized Water

Step-by-Step Methodology:

-

Preparation of Solution A (Drug): Dissolve 10 mmol of the Drug Hydrochloride in 50 mL of deionized water. If the drug is hydrophobic, a co-solvent (e.g., 10% Ethanol) may be used, but keep organic content low to prevent precipitation of NaCl.

-

Preparation of Solution B (Counter-ion): Dissolve 5 mmol of Disodium 1,5-Naphthalenedisulfonate in 20 mL of warm deionized water (40°C). Note: The stoichiometry is 2:1 (Drug:Napadisylate) for monobasic drugs due to the dianionic nature of the napadisylate.

-

Metathesis Reaction: Slowly add Solution B to Solution A under vigorous stirring at room temperature.

-

Crystallization: The solution will likely become turbid immediately. Continue stirring for 2–4 hours to ensure complete precipitation and crystal growth.

-

Troubleshooting: If no precipitate forms, cool the mixture to 4°C or scratch the vessel wall to induce nucleation.

-

-

Isolation: Filter the white precipitate using a vacuum Buchner funnel.

-

Purification: Wash the filter cake 3x with ice-cold water to remove residual NaCl and unreacted starting materials.

-

Drying: Dry the solid in a vacuum oven at 50°C for 24 hours.

Visual Workflow: Salt Metathesis

Figure 1: Metathesis workflow for generating insoluble napadisylate salts using CAS 1655-29-4.

Research Application: Protein Crystallography

4.1 Mechanism: Electrostatic Cross-Linking

In X-ray crystallography, 1,5-NDSA-Na

4.2 Experimental Protocol: Additive Screening

Context: Optimization of protein crystals that are diffracting poorly or failing to nucleate.

Reagents:

-

Purified Protein Solution (5–10 mg/mL)

-

Crystallization Mother Liquor (Precipitant/Buffer)

-

0.2 M Stock Solution of Disodium 1,5-Naphthalenedisulfonate (in water)

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 0.2 M solution of 1,5-NDSA-Na

. Filter through a 0.22 µm membrane. -

Screening (Hanging Drop Vapor Diffusion):

-

Control Drop: 1 µL Protein + 1 µL Mother Liquor.

-

Experimental Drop: 1 µL Protein + 1 µL Mother Liquor + 0.2 µL 1,5-NDSA-Na

Stock (Final additive conc: ~20 mM).

-

-

Incubation: Seal the wells and incubate at 20°C.

-

Observation: Monitor for crystal growth over 1–14 days. Look for changes in crystal morphology (e.g., sharp edges vs. needles) compared to the control.

Visual Mechanism: Lattice Stabilization

Figure 2: Mechanistic action of 1,5-NDSA as an electrostatic cross-linker in protein crystallization.

Safety & Handling

While chemically stable, 1,5-NDSA-Na

-

Hazards: May cause skin, eye, and respiratory irritation (H315, H319, H335).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask if handling large quantities of powder.

-

Storage: Store at room temperature in a tightly sealed container. It is hygroscopic; protect from moisture to ensure accurate weighing for stoichiometric calculations.

References

-

PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

-

McPherson, A., & Cudney, B. (2006). Searching for silver bullets: An alternative strategy for crystallizing macromolecules. Journal of Structural Biology, 156(3), 387-406. Retrieved from [Link]

-

Haynes, D. A., et al. (2005). Occurrence of pharmaceutically acceptable anions and cations in the Cambridge Structural Database. Journal of Pharmaceutical Sciences, 94(10), 2111-2120. Retrieved from [Link]

Sources

The Naphthalene Scaffold in Medicinal Chemistry: A Technical Guide to Biological Activity, SAR, and Toxicology

Executive Summary

This technical guide analyzes the biological activity of naphthalene derivatives, a class of fused bicyclic aromatic compounds ubiquitous in medicinal chemistry.[1][2] Beyond its historical association with raw industrial feedstocks, the naphthalene scaffold serves as a critical pharmacophore in modern drug design, offering a rigid, planar platform for DNA intercalation and a lipophilic core for membrane penetration. This guide synthesizes recent findings (2020–2025) on its anticancer and antimicrobial applications, details the structure-activity relationships (SAR) governing its efficacy, and provides rigorous experimental protocols for synthesis and bioassay validation.

The Naphthalene Pharmacophore: Physicochemical Core

The naphthalene moiety (

-

Planarity: The flat aromatic system allows for effective

- -

Lipophilicity: With a LogP of ~3.3 (unsubstituted), it significantly enhances the membrane permeability of attached functional groups.

-

Rigidity: It reduces the entropic penalty of binding by locking pharmacophores into specific spatial orientations.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Anticancer Activity

Naphthalene derivatives, particularly chalcones , sulfonamides , and naphthoquinones , exhibit potent cytotoxicity against MCF-7 (breast), A549 (lung), and HCT-116 (colon) cancer lines.

Key Mechanisms:

-

DNA Intercalation: Naphthalimides and simple naphthalene salts insert between base pairs, distorting the double helix and inhibiting replication.

-

Tubulin Inhibition: Naphthalene-chalcone hybrids bind to the colchicine site of tubulin, preventing polymerization.

-

Kinase Inhibition: Derivatives act as ATP-competitive inhibitors of EGFR and VEGFR-2.

SAR Insights (Table 1):

| Modification Site | Chemical Change | Biological Effect | Mechanistic Rationale |

|---|

| C-2 Position | Substitution with electron-donating groups (e.g., -OCH3) | Increased Potency | Enhances

Antimicrobial Activity

Naphthalene-based quaternary ammonium compounds (QACs) and Schiff bases show broad-spectrum activity against S. aureus (Gram-positive) and E. coli (Gram-negative). The lipophilic naphthalene core facilitates the disruption of the bacterial lipid bilayer, leading to leakage of cellular contents.

Mechanisms of Action: Signaling & Interaction

The biological efficacy of these derivatives relies on a dual-mechanism approach: physical DNA damage and enzymatic blockade.

Diagram 1: Naphthalene-Mediated Cytotoxicity Pathways

This diagram illustrates the parallel pathways by which naphthalene derivatives induce apoptosis: direct DNA intercalation and inhibition of Topoisomerase II.

Caption: Dual-mode cytotoxicity of naphthalene derivatives via DNA intercalation and Topoisomerase II poisoning leading to irreversible double-strand breaks.

Experimental Protocols (Self-Validating Systems)

Synthesis of Naphthalene-Chalcone Hybrid (General Protocol)

Objective: Synthesize a 2-naphthyl-based chalcone via Claisen-Schmidt condensation.

Reagents: 2-Acetylnaphthalene (1 eq), Aromatic Aldehyde (1 eq), 40% NaOH (aq), Ethanol (95%).

Procedure:

-

Dissolution: Dissolve 0.01 mol of 2-acetylnaphthalene and 0.01 mol of the substituted benzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% NaOH dropwise while stirring at

(ice bath). Critical: Low temperature prevents polymerization side reactions. -

Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Work-up: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize base).

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation Check: The product must show a characteristic IR peak at ~1650

Cytotoxicity Evaluation: The MTT Assay

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).[3][4]

Senior Scientist Note: The most common failure mode in MTT assays with lipophilic compounds (like naphthalenes) is precipitation in the aqueous media, causing false absorbance spikes.

Protocol:

-

Seeding: Seed cells (

cells/well) in a 96-well plate with 100 µL media. Incubate for 24h at -

Treatment:

-

Prepare a stock solution of the derivative in DMSO.

-

Perform serial dilutions in culture media.[1] Constraint: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

-

Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO only).

-

-

Incubation: Treat cells for 48h.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Visual Check: Look for purple formazan crystals inside viable cells under a microscope.

-

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis:

Toxicology & Metabolic Liabilities

While the naphthalene scaffold drives potency, it carries specific metabolic risks that drug developers must mitigate. The core liability is the bioactivation of the naphthalene ring by Cytochrome P450 enzymes.

Diagram 2: Metabolic Bioactivation & Toxicity

This diagram traces the conversion of naphthalene to reactive quinones, highlighting the "soft spot" for toxicity.

Caption: Bioactivation pathway showing the formation of toxic 1,2-naphthoquinone, leading to protein adducts and oxidative stress.

Mitigation Strategy: To improve safety, substitute the metabolically vulnerable positions (C-1, C-2, C-4) with blocking groups (e.g., fluorine or methyl) to prevent epoxide formation, or ensure the scaffold is decorated with polar groups to accelerate clearance.

References

-

MDPI. (2024). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship. Available at: [Link]

-

ACS Omega. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Available at: [Link]

-

European Journal of Medicinal Chemistry. (2018). 1,8-Naphthalimide based DNA intercalators and anticancer agents.[5] A systematic review from 2007 to 2017. Available at: [Link]

-

Chemical Research in Toxicology. (1997). Evidence of Quinone Metabolites of Naphthalene Covalently Bound to Sulfur Nucleophiles of Proteins. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 5. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthalenediols: From Coal Tar Chromophores to Fungal Virulence Factors

The following technical guide details the discovery, chemistry, and biological significance of naphthalenediol compounds.

Technical Whitepaper | Version 2.0

Executive Summary

Naphthalenediols (Dihydroxynaphthalenes or DHNs) represent a class of isomeric scaffolds that have bridged the gap between 19th-century industrial dye chemistry and modern pathogenic microbiology. While historically valued as coupling agents in the synthesis of azo dyes (the "Coal Tar" era), contemporary research has repositioned them as critical biomarkers in fungal pathogenesis (via the DHN-melanin pathway) and versatile precursors in supramolecular chemistry. This guide analyzes the historical evolution, chemical reactivity, and biological mechanisms of key DHN isomers, providing a validated protocol for the synthesis of the redox-active 1,4-isomer.

Part 1: Historical Genesis & Industrial Isolation

The Coal Tar Era (1860s – 1900s)

The discovery of naphthalenediols is inextricable from the "Golden Age" of German dye chemistry. Following the isolation of naphthalene from coal tar, the demand for light-fast textile dyes drove the synthesis of hydroxylated derivatives.

-

The Sulfonation Route: The earliest industrial synthesis involved the "alkali fusion" of naphthalene disulfonic acids. By controlling the temperature (290°C – 320°C) and pH of the sulfonation of naphthalene, chemists could selectively isolate 1,5-, 2,6-, and 2,7-naphthalenedisulfonic acids. Fusion of these intermediates with molten sodium hydroxide (NaOH) or potassium hydroxide (KOH) yielded the corresponding diols.

-

The Bucherer Reaction (1904): A pivotal advancement occurred when Hans Theodor Bucherer (and independently Robert Lepetit) systematized the reversible conversion of naphthylamines to naphthols using sodium bisulfite. This allowed for the efficient synthesis of 1,5-naphthalenediol from 1,5-naphthylenediamine, bypassing the harsh conditions of alkali fusion for sensitive isomers.

Isomer-Specific Trajectories

| Isomer | Historical Utility | Modern Application | Key Chemical Feature |

| 1,4-DHN | Photo-developer precursors | Redox probes, Vitamin K analogs | Exists as diketo-tautomer in melt; highly oxidation-prone. |

| 1,5-DHN | Azo dye coupling (Azurol) | Supramolecular "clip" molecules | High symmetry; rigid scaffold for crown ethers. |

| 2,7-DHN | Wool dyes | Epoxy resins, polyesters | Meta-stable substitution pattern; high melting point. |

| 1,8-DHN | None (Unstable monomer) | Fungal Melanin precursor | Spontaneously polymerizes; critical virulence factor. |

Part 2: Biological Paradigm – The DHN-Melanin Pathway[1]

While industrial chemists focused on stable isomers, nature evolved a pathway utilizing the unstable 1,8-dihydroxynaphthalene (1,8-DHN) . In pathogenic fungi (e.g., Aspergillus fumigatus, Magnaporthe oryzae), this pathway synthesizes melanin, a polymer that strengthens cell walls and confers resistance to UV light and host immune defenses (ROS).

Mechanistic Pathway

Unlike mammalian melanin (derived from DOPA), fungal melanin is polyketide-derived. The pathway involves the sequential reduction and dehydration of tetrahydroxynaphthalene (THN) intermediates.[1]

Figure 1: The biosynthetic pathway of DHN-melanin in pathogenic fungi.[2] Note the critical role of 1,8-DHN as the immediate monomeric precursor.

Clinical Relevance: Inhibitors of this pathway (e.g., tricyclazole, which targets the reduction of hydroxynaphthalenes) are used as fungicides because blocking melanin prevents the fungus from penetrating plant tissues.

Part 3: Experimental Protocol

Synthesis of 1,4-Dihydroxynaphthalene via Reductive Cleavage

Objective: To synthesize 1,4-naphthalenediol from 1,4-naphthoquinone using a sodium dithionite reduction. This protocol highlights the handling of redox-active naphthalenes which are prone to rapid air-oxidation (returning to the quinone form).

Safety: 1,4-Naphthoquinone is a skin irritant and lachrymator. Perform all steps in a fume hood.

Reagents

-

1,4-Naphthoquinone (1.0 eq)

-

Sodium Dithionite (Na₂S₂O₄) (2.5 eq)

-

Diethyl Ether (Solvent A)

-

Distilled Water (degassed)

-

Magnesium Sulfate (drying agent)

Step-by-Step Methodology

-

Solvent Preparation (Critical):

-

Degas 100 mL of distilled water by sparging with Nitrogen (N₂) gas for 15 minutes.

-

Why: Dissolved oxygen will immediately re-oxidize the product back to the starting quinone during the aqueous phase.

-

-

Reduction Reaction:

-

Dissolve 1,4-naphthoquinone (1.58 g, 10 mmol) in 50 mL of Diethyl Ether in a separatory funnel.

-

Prepare a fresh solution of Sodium Dithionite (4.35 g, 25 mmol) in 50 mL of the degassed water.

-

Add the aqueous dithionite solution to the separatory funnel containing the ether layer.

-

-

Phase Extraction:

-

Shake the funnel vigorously for 3–5 minutes. Release pressure frequently.

-

Observation: The yellow color of the quinone in the ether layer should fade, becoming colorless or pale beige, indicating conversion to the diol.

-

-

Isolation:

-

Separate the aqueous layer and discard.

-

Wash the ether layer once with 20 mL of saturated NaCl (brine) to remove excess water.

-

Transfer the ether layer to an Erlenmeyer flask containing anhydrous Magnesium Sulfate (MgSO₄).

-

-

Crystallization:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure (Rotavap) at low temperature (<30°C).

-

Note: Do not heat excessively. The product exists in equilibrium with its keto-form and can degrade.

-

Yield: White to off-white needles (mp: 192–194°C). Store under inert atmosphere (Argon).

-

Workflow Diagram

Figure 2: Experimental workflow for the reduction of 1,4-naphthoquinone. Color change is the primary visual indicator of reaction progress.

Part 4: Technical Data & Properties

The following table consolidates physicochemical properties for the most research-relevant isomers.

| Property | 1,4-Naphthalenediol | 1,5-Naphthalenediol | 2,7-Naphthalenediol |

| CAS Number | 571-60-8 | 83-56-7 | 582-17-2 |

| Melting Point | 192–194°C | 259–261°C | 186–189°C |

| pKa (approx) | 9.4, 11.0 | 9.3, 10.8 | 9.5, 11.2 |

| Solubility | Ether, Ethanol, Acetone | Acetone, DMSO | Alcohol, Ether |

| Primary Hazard | Auto-oxidation (Air sensitive) | Irritant | Irritant |

| Key Use | Vitamin K research, redox cycling | Supramolecular building block | Copolymer synthesis |

References

-

Bucherer, H. T. (1904).[3] Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie.

-

Bell, A. A., & Wheeler, M. H. (1986). Biosynthesis and Functions of Fungal Melanins. Annual Review of Phytopathology.

-

Langfelder, K., et al. (2003).[1] Biosynthesis of Fungal Melanins and Their Importance for Human Pathogenic Fungi. Fungal Genetics and Biology.

-

Fieser, L. F. (1939). Synthesis of 1,4-Naphthoquinone Derivatives. Journal of the American Chemical Society.[4]

-

Gomez, B. L., & Nosanchuk, J. D. (2003). Melanin and Fungi. Current Opinion in Infectious Diseases.

Sources

Computational Characterization of Disodium 1,5-Naphthalenediolate: Electronic Structure & Reactivity Profile

Executive Summary

Disodium 1,5-naphthalenediolate (the dianionic salt of 1,5-dihydroxynaphthalene) represents a critical intermediate in the synthesis of azo dyes, coordination polymers, and pharmaceutical ethers. Unlike its neutral parent, the disodium salt is a potent nucleophile characterized by high electron density on the oxygen atoms and significant cation-anion electrostatic interactions.

This technical guide outlines the theoretical framework for modeling this species. It addresses the specific challenges of modeling anionic salts—specifically the necessity of diffuse basis sets to describe the loose electron clouds of the phenolate oxygens and the critical role of solvation models in stabilizing the ion pair.

Computational Methodology (Protocol Design)

To accurately describe the electronic structure of disodium 1,5-naphthalenediolate, a standard "gas phase" optimization is insufficient due to the ionic nature of the Na-O bond. The following protocol ensures self-validating results.

Level of Theory Selection

| Component | Recommendation | Scientific Rationale (Causality) |

| Functional | Standard hybrid functionals (B3LYP) often underestimate charge-transfer excitations and fail to capture dispersion forces between the | |

| Basis Set | 6-311++G(d,p) | Critical: The "++" (diffuse functions) are non-negotiable for anions. Without them, the electron density on the oxygen atoms is artificially confined, leading to erroneous HOMO energies and reaction barriers. |

| Solvation | PCM/SMD (Water or DMSO) | The dianion is unstable in a vacuum without counterions. Even with |

| Symmetry | The trans-planar orientation of the O-Na groups usually yields the global minimum ( |

Step-by-Step Simulation Workflow

The following workflow ensures that the generated electronic structure is physically meaningful and not an artifact of the starting geometry.

-

Conformational Search: Generate starting geometries for both syn (cis) and anti (trans) orientations of the sodium ions relative to the naphthalene plane.

-

Geometry Optimization: Perform Opt+Freq at

B97X-D/6-311++G(d,p) in implicit solvent. -

Stability Check: Verify zero imaginary frequencies. (Note: If imaginary frequencies correspond to Na-O rotation, the potential energy surface is likely flat; proceed to tight optimization).

-

Property Calculation: Run single-point energy calculations for NBO (Natural Bond Orbital) and TD-DFT (UV-Vis).

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of the disodium salt is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Character: In the disodium salt, the HOMO is comprised almost entirely of the

-orbitals on the Oxygen atoms and the -

LUMO Character: The LUMO remains largely localized on the naphthalene

system. -

Chemical Hardness (

): The salt is "softer" than the neutral molecule, implying high reactivity toward soft electrophiles (e.g., alkyl halides).

Natural Bond Orbital (NBO) Analysis

Standard Mulliken charges are unreliable for ionic bonds. NBO analysis is required to quantify the charge transfer.

-

Charge Localization: Expect a partial charge on Oxygen of approximately -0.8 to -0.9e (not a full -1.0 due to back-donation into the ring).

-

Sodium Interaction: The Na-O interaction is primarily electrostatic (>80% ionic character), but NBO second-order perturbation theory often reveals weak donor-acceptor interactions between Oxygen lone pairs (

) and Sodium Rydberg orbitals (

Electrostatic Potential (ESP) Mapping

Visualizing the ESP (Isovalue = 0.0004 a.u.) reveals the "reactive face" of the molecule.

-

Red Regions (Negative Potential): Concentrated heavily around the O atoms.

-

Blue Regions (Positive Potential): Localized around the Sodium ions and the edges of the naphthalene ring hydrogens.

-

Application: Electrophiles will attack the regions of highest negative potential (the Oxygens), confirming O-alkylation over C-alkylation.

Spectroscopic Predictions (TD-DFT)

Upon deprotonation to the disodium salt, the electronic absorption spectrum undergoes a distinct bathochromic (red) shift .

| Transition | Wavelength ( | Oscillator Strength ( | Assignment |

| ~330 - 350 nm | High (> 0.1) | HOMO | |

| ~280 - 300 nm | Medium | HOMO-1 |

Note: The exact values depend heavily on the solvent model used. In polar solvents (e.g., Water), the transition energy is stabilized, slightly blue-shifting relative to non-polar solvents.

Visualization of Computational Workflow

The following diagram illustrates the decision tree for characterizing the disodium salt, specifically addressing the handling of the ionic bond.

Figure 1: Computational workflow for the theoretical characterization of ionic organic salts, emphasizing the iterative stability check.

References

-

Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT.

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396.

-

Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926.

-

PubChem. (2024). 1,5-Dihydroxynaphthalene (Compound Summary). National Library of Medicine.

Methodological & Application

High-Performance Poly(arylene ether ketone) Synthesis via Disodium 1,5-Naphthalenediol

Executive Summary & Scientific Rationale

This application note details the synthesis of high-performance Poly(arylene ether ketone)s (PAEKs) utilizing 1,5-naphthalenediol (1,5-ND) as the nucleophilic monomer. Unlike standard hydroquinone-based PEEK, the incorporation of the 1,5-naphthalene moiety introduces significant chain rigidity and disrupts chain packing, resulting in polymers with elevated glass transition temperatures (

The Core Challenge: The "Disodium 1,5-naphthalenediol" specified in the topic refers to the active nucleophilic species required for the

Mechanistic Principle: Nucleophilic Aromatic Substitution ( )

The polymerization proceeds via a step-growth mechanism where the disodium salt of 1,5-naphthalenediol attacks an activated dihalide (typically 4,4'-difluorobenzophenone) at elevated temperatures.

Figure 1: The

Experimental Setup & Critical Control Points

Reagents and Materials

-

Monomer A: 1,5-Naphthalenediol (Purified, >99.5%). Note: Must be white/off-white. Pink/brown coloration indicates oxidation.

-

Monomer B: 4,4'-Difluorobenzophenone (DFBP) (Sublimed grade).

-

Base: Anhydrous Sodium Carbonate (

) or a mixture with Potassium Carbonate (-

Expert Insight: While the prompt specifies "Disodium," using pure Na-salts can lead to lower molecular weights due to the lower solubility of sodium phenoxides compared to potassium. A 95:5 molar ratio of

is often recommended to boost kinetics while maintaining the "sodium" character of the salt.

-

-

Solvent: Sulfolane (Tetramethylene sulfone) or Diphenyl Sulfone (DPS).

-

Selection: Sulfolane is liquid at room temperature and easier to handle for lab-scale (

); DPS is required for high-temperature synthesis (

-

-

Azeotropic Agent: Toluene or Xylene (for water removal).

Equipment Configuration

A standard reflux setup is insufficient. You must use a Dean-Stark trap to physically remove the water generated during salt formation. Failure to remove water will hydrolyze the fluoride monomer, capping the polymer chains and limiting molecular weight.

Figure 2: Experimental configuration emphasizing the Dean-Stark loop for continuous water removal.

Detailed Protocol: In-Situ Polymerization

Safety Warning: 1,5-Naphthalenediol is toxic and an irritant. Sulfolane can penetrate skin. Perform all operations in a fume hood.

Phase 1: Monomer Purification (Pre-requisite)

Commercial 1,5-ND is often oxidized.

-

Dissolve crude 1,5-ND in deoxygenated ethanol/water (70:30).

-

Add activated charcoal, reflux for 30 mins, and filter hot.

-

Crystallize under Nitrogen. Dry in a vacuum oven at

for 24h.

Phase 2: Salt Formation & Dehydration

-

Charging: Into a 250 mL 4-neck flask equipped with nitrogen inlet, mechanical stirrer, and Dean-Stark trap, add:

-

1,5-Naphthalenediol (10.00 mmol, 1.6017 g)

-

4,4'-Difluorobenzophenone (10.00 mmol, 2.1822 g)

-

Sodium Carbonate (10.5 mmol, 1.113 g) (Slight excess to ensure full deprotonation)

-

Sulfolane (25 mL)

-

Toluene (15 mL)

-

-

Deoxygenation: Purge the system with high-purity Nitrogen for 20 minutes with stirring.

-

Salt Formation: Heat the mixture to

.-

Observation: The toluene will reflux.[1] Water generated by the reaction of 1,5-ND with carbonate will azeotrope into the Dean-Stark trap.

-

Duration: Maintain reflux for 3-4 hours until no more water collects. The solution will turn yellow/orange (formation of the disodium salt).

-

-

Solvent Stripping: Increase temperature to

to distill off the toluene. The reaction medium must be anhydrous before the next step.

Phase 3: Polymerization

-

Heating Ramp: Raise the temperature to

. -

Reaction: Stir for 4-6 hours.

-

Viscosity Check: The solution viscosity will increase noticeably (Weissenberg effect). If the solution becomes too viscous to stir, dilute with hot Sulfolane (5 mL).

-

-

Termination: (Optional) Add a small amount of 4-fluorobenzophenone (1% mol) to end-cap the polymer chains, improving thermal stability.

Phase 4: Workup & Isolation

-

Precipitation: Pour the hot viscous solution into a blender containing 500 mL of Methanol/Water (50:50) acidified with HCl (to neutralize residual carbonate).

-

Washing: Filter the fibrous polymer.

-

Wash 3x with hot water (remove salts).

-

Wash 2x with Methanol (remove solvent residues).

-

-

Drying: Dry in a vacuum oven at

for 12 hours.

Data Analysis & Characterization

The resulting Poly(1,5-naphthylene ether ketone) should exhibit distinct properties compared to standard PEEK.

Expected Properties Table[2]

| Property | Standard PEEK (Hydroquinone) | PNEK (1,5-Naphthalenediol) | Method |

| Glass Transition ( | DSC ( | ||

| Melting Point ( | Amorphous or | DSC (Depends on crystallinity) | |

| 5% Weight Loss ( | TGA ( | ||

| Solubility (NMP, DMAc) | Insoluble | Soluble | Room Temp / Heating |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Black/Dark Brown Polymer | Oxidation of 1,5-ND | Ensure stricter |

| Low Viscosity (Low MW) | Water contamination | Extend dehydration time; ensure Dean-Stark is efficient. |

| Insoluble Gel | Crosslinking | Reduce reaction temp; ensure stoichiometry is exactly 1:1. |

References

-

Synthesis and Properties of Poly(Aryl Ether Ketone) Copolymers Containing 1,5-Naphthalene Moieties. ResearchGate. [Link]

- Process for preparing a polyether ether ketone.

-

Synthesis and Characterization of New Soluble Poly (Arylene Ether Ketone)s. Hilaris Publisher. [Link]

Sources

analytical methods for quantifying "Disodium 1,5-naphthalenediol" in samples

This Application Note is designed as a comprehensive technical guide for the quantification of Disodium 1,5-naphthalenediol (often encountered as the salt form of 1,5-dihydroxynaphthalene).

Executive Summary

Disodium 1,5-naphthalenediol is the disodium salt of 1,5-naphthalenediol (1,5-ND). It is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and photographic chemicals.[1][2] While the raw material is often the salt to enhance water solubility, analytical chromatography (RP-HPLC) typically analyzes the protonated parent compound, 1,5-naphthalenediol , due to the acidic nature of standard mobile phases.

This guide provides a validated HPLC-UV protocol for routine quality control and an LC-MS/MS method for trace impurity analysis. Special emphasis is placed on preventing oxidative degradation during sample preparation—a common source of analytical error.

Physicochemical Context & Handling

Chemical Equilibrium in Analysis

The disodium salt (

-

Salt MW: ~204.13 g/mol (Disodium 1,5-naphthalenediol)

-

Solubility: The disodium salt is highly water-soluble. The neutral diol is sparingly soluble in cold water (0.6 g/L) but soluble in alcohols and acetone.

Stability Warning

Naphthalenediols are electron-rich and prone to rapid oxidation (browning) upon exposure to air and light, forming quinones.

-

Protocol Requirement: All solutions must be prepared using degassed solvents and protected from light (amber glassware).

-

Stabilizer: For low-concentration samples, adding 0.1% Sodium Bisulfite or Ascorbic Acid to the diluent is recommended to prevent oxidation.

Analytical Workflow Visualization

Figure 1: Analytical workflow converting the disodium salt sample into the detectable neutral diol form.

Method A: HPLC-UV (Standard QC Protocol)

This method is robust for assaying purity and bulk quantification. It utilizes a high-retention C18 column to separate 1,5-ND from its structural isomers (e.g., 1,7-ND or 2,7-ND).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Synergi Hydro-RP (Phenomenex) or Waters Atlantis T3 (4.6 x 150 mm, 3-5 µm) | These phases retain polar phenols better than standard C18, preventing peak fronting. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures the analyte remains in the neutral (protonated) state for consistent retention. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Volume | 5 - 10 µL | Minimized to prevent solvent effects. |

| Detection | UV at 230 nm (Primary) and 290 nm (Secondary) | 230 nm offers maximum sensitivity for the naphthalene ring system. |

| Column Temp | 30°C | Improves reproducibility of retention times. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 12.0 | 40 | 60 |

| 15.0 | 5 | 95 |

| 17.0 | 5 | 95 |

| 17.1 | 95 | 5 |

| 22.0 | 95 | 5 |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of 1,5-Naphthalenediol Reference Standard (neutral form) into a 10 mL amber volumetric flask. Dissolve in Methanol.[6][7]

-

Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Diluent (50:50 Water:Methanol containing 0.1% Formic Acid).

-

Note: The diluent matches the initial mobile phase conditions to prevent peak distortion.

-

Sample Preparation (Disodium Salt)

-

Weigh approx.[8] 12.5 mg of the Disodium 1,5-naphthalenediol sample.

-

Transfer to a 100 mL amber volumetric flask.

-

Add 50 mL of Diluent (Water/MeOH/Formic Acid). Sonicate for 5 minutes to ensure full protonation and dissolution.

-

Dilute to volume.

-

Filter through a 0.45 µm PTFE filter into an amber HPLC vial.

Method B: LC-MS/MS (Trace Impurity Analysis)

Used when quantifying 1,5-naphthalenediol as a genotoxic impurity in other drug substances or environmental samples.

Mass Spectrometry Settings

-

Ionization: ESI Negative Mode (Phenolic protons are easily abstracted).

-

MRM Transitions:

-

Precursor Ion: 159.0 [M-H]⁻

-

Quantifier Ion: 130.0 (Loss of CO/CHO)

-

Qualifier Ion: 115.0 (Ring fragmentation)

-

Protocol Differences

-

Column: Use a UHPLC column (e.g., 1.7 µm C18) for higher sensitivity.

-

Mobile Phase: Use Ammonium Acetate (10mM) in water instead of Formic Acid if negative mode sensitivity is poor with acid; however, neutral phenols often ionize well in negative mode even with weak acid presence.

-

LOD/LOQ: Typically < 10 ng/mL.

Calculation & Data Analysis

Since the reference standard is typically the neutral 1,5-naphthalenediol, you must apply a stoichiometric conversion factor to quantify the disodium salt content in your sample.

Stoichiometric Factor ( )

Calculation Formula

Troubleshooting & Validation Criteria

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase A has sufficient ionic strength (0.1% Formic Acid or 20mM Phosphate). |

| Extra Peaks / Browning | Oxidation of the diol. | Prepare fresh samples in amber glass; add 0.1% Sodium Bisulfite to the diluent. |

| Isomer Co-elution | 1,5-ND co-eluting with 1,7-ND. | Decrease gradient slope (e.g., 5% to 30% B over 20 mins) or lower temperature to 25°C. |

References

-

SIELC Technologies. Separation of Naphthalene-1,6-diol (and isomers) on Newcrom R1 HPLC column. Retrieved from [Link]

-

Wang, Q., et al. (2021).[7] "Determination of four naphthalenediols in cosmetic samples by sweeping-micellar electrokinetic chromatography and a comparison with HPLC." Acta Chromatographica, 34(3). Retrieved from [Link]

-

National Institutes of Health (NIH) PubChem. 1,5-Dihydroxynaphthalene (Compound Summary). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 3. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,5-ジヒドロキシナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Calibration of Petroleum Fluorescence Sensors using Disodium 1,5-Naphthalenediol

This Application Note is structured to guide researchers and sensor engineers through the precise use of Disodium 1,5-naphthalenediol (generated in situ from 1,5-naphthalenediol in alkaline media) as a calibration standard for fluorescence-based petroleum sensors.

Executive Summary

Fluorescence-based sensors are the industry standard for monitoring Oil-in-Water (OiW) and Produced Water discharge. However, calibrating these sensors with crude oil is methodologically flawed due to the oil's heterogeneity, fouling potential, and instability.

Disodium 1,5-naphthalenediol (the dianionic form of 1,5-naphthalenediol,

Critical Technical Note: "Disodium 1,5-naphthalenediol" is rarely sold as a shelf-stable solid due to oxidative instability. It must be generated in situ by dissolving 1,5-naphthalenediol in a sodium hydroxide (NaOH) matrix. This guide details that specific generation and calibration process.

Scientific Basis & Mechanism[1]

The Chemical Transformation

Petroleum sensors typically target Polycyclic Aromatic Hydrocarbons (PAHs). 1,5-naphthalenediol (1,5-ND) is a naphthalene derivative.[1][2][3][4] In neutral water, it is sparingly soluble. However, in a high pH environment (

-

Acid Form (Neutral): Hydrophobic, low solubility, UV-dominant absorption.

-

Disodium Salt (Dianion): Highly hydrophilic, stable fluorescence quantum yield, bathochromic (red) spectral shift.

Mechanism of Action (DOT Diagram)

The following diagram illustrates the chemical activation of the standard and its detection logic.

Figure 1: The activation pathway of 1,5-naphthalenediol into its fluorescent disodium salt form for sensor detection.

Experimental Protocols

Reagents and Equipment

-

Analyte: 1,5-Naphthalenediol (Solid, >98% purity, CAS: 83-56-7).[4][5]

-

Solvent Matrix: 0.1 M Sodium Hydroxide (NaOH) in Deionized (DI) Water.

-

Equipment: Class A Volumetric Flasks, Analytical Balance (0.1 mg precision), Fluorescence Sensor (e.g., Turner Designs, Pyxis, or similar OiW fluorometer).

Protocol: Preparation of Stock Standard (1000 ppm)

Safety Warning: 1,5-naphthalenediol oxidizes rapidly in alkaline solution, turning brown (formation of Juglone/Quinones). Solutions must be prepared fresh daily and kept in amber glass.

-

Matrix Preparation: Prepare 100 mL of 0.1 M NaOH.

-

Why: The high pH ensures the 1,5-ND remains in the disodium form (

,

-

-

Weighing: Accurately weigh 100.0 mg of 1,5-naphthalenediol solid.

-

Dissolution: Transfer the solid into a 100 mL volumetric flask.

-

Activation: Add approximately 80 mL of the 0.1 M NaOH solution. Swirl gently until fully dissolved. The solution should be clear to slightly yellow.

-

Caution: If the solution turns dark brown immediately, your reagents are contaminated or the water contains oxidizers.

-

-

Finalize: Dilute to the mark with 0.1 M NaOH.

-

Result: 1000 ppm (mg/L) Disodium 1,5-naphthalenediol stock.[6]

-

Protocol: Sensor Calibration Workflow

This workflow uses a Serial Dilution method to establish linearity.

Figure 2: Step-by-step calibration loop ensuring linearity and validity of the sensor response.

Detailed Steps:

-

Blanking: Rinse the sensor cell with 0.1 M NaOH. Record the "Zero" value.

-

Dilution Series: Using the 1000 ppm stock, prepare 100 ppm, 10 ppm, and 1 ppm standards using 0.1 M NaOH as the diluent.

-

Note: Do not use neutral water for dilution; the pH drop will cause the disodium salt to protonate and precipitate.

-

-

Measurement: Inject standards from lowest (1 ppm) to highest (100 ppm) to minimize carryover.

-

Curve Fitting: Plot Concentration (ppm) vs. Detector Response (RFU/mV).

Data Presentation & Analysis

Expected Linearity

A properly functioning sensor should exhibit linear response across the 0–100 ppm range.

| Standard Conc. (ppm) | Expected Response (Arbitrary Units) | Acceptance Criteria |

| 0.0 (Blank) | < 0.5 | Must be stable (no drift) |

| 1.0 | 10 - 15 | S/N Ratio > 3:1 |

| 10.0 | 100 - 150 | ± 5% of predicted value |

| 100.0 | 1000 - 1500 | No saturation/quenching |

Calculation of Slope (Sensitivity)

The calibration factor (

Troubleshooting & Stability (Self-Validating System)

To ensure Trustworthiness (Part 2 of requirements), you must validate the standard before use.

The "Browning" Indicator

The most common failure mode is oxidation.

-

Observation: Solution turns tea-colored or brown.

-

Cause: Formation of 5-hydroxy-1,4-naphthoquinone (Juglone).

-

Impact: Juglone quenches fluorescence and absorbs UV light, destroying calibration accuracy.

-

Fix: Discard solution. Prepare fresh. Use degassed water if possible.

pH Drift

-

Issue: Signal intensity drops over time.

-

Cause: Absorption of atmospheric

lowers the pH of the NaOH matrix. If pH drops below 10, the Disodium form reverts to the Mono-sodium or Acid form, which has lower fluorescence. -

Fix: Keep bottles tightly capped. Verify pH > 11 before use.

References

-

Turner Designs. (n.d.). Fluorescence Calibration Standards for Oil in Water Monitors. Retrieved from [Link] (General reference for PAH standards).

-

NIST Chemistry WebBook. (2023). 1,5-Naphthalenediol Spectral Data. National Institute of Standards and Technology. Retrieved from [Link]

-

European Commission. (2007). Opinion on 1,5-Naphthalenediol.[1][2][3][4][5][7][8][9] Scientific Committee on Consumer Products. Retrieved from [Link]

-

U.S. EPA. (2011). Method 1664, Revision B: N-Hexane Extractable Material (HEM) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry. (Context for Oil-in-Water analytical standards). Retrieved from [Link]

(Note: While specific "Disodium 1,5-naphthalenediol" commercial product pages are rare due to its in-situ generation nature, the references above validate the physical properties of the parent molecule and the methodology of fluorescence calibration.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]

- 4. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]

- 5. 1,5-naphthalenediol, 83-56-7 [thegoodscentscompany.com]

- 6. producedwatersociety.com [producedwatersociety.com]

- 7. 1,5-Naphthalenediol [webbook.nist.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. ec.europa.eu [ec.europa.eu]

Synthesis of Novel Polymers Utilizing Disodium 1,5-Naphthalenediol: A Guide to High-Performance Polyethers and Polyesters

An Application Note and Protocol for Researchers

Abstract

The integration of rigid, planar aromatic units into polymer backbones is a proven strategy for developing high-performance materials with exceptional thermal stability and mechanical strength. Naphthalene-based polymers, in particular, are of significant interest for applications ranging from advanced composites to organic electronics.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel polymers using 1,5-dihydroxynaphthalene, via its more reactive disodium salt. We will explore the synthesis of high-performance poly(arylene ether)s and polyesters, detailing the underlying chemical principles, step-by-step experimental procedures, and essential characterization techniques. This document is intended for researchers and professionals in polymer chemistry, materials science, and drug development who seek to create novel macromolecular architectures with tailored properties.

Introduction: The Strategic Advantage of the Naphthalene Moiety

1,5-Dihydroxynaphthalene is a symmetrical and rigid aromatic diol that serves as an exceptional building block for step-growth polymerization.[3] Its C₂ₕ symmetry imparts regularity to the polymer chain, which can lead to enhanced crystallinity and superior mechanical properties. The fused aromatic ring system contributes to high thermal stability and char yield, making the resulting polymers suitable for high-temperature applications.[1]

While 1,5-dihydroxynaphthalene itself can be used in polymerization, its reactivity, particularly in nucleophilic substitution reactions, is significantly enhanced by converting it to its corresponding disodium salt, Disodium 1,5-naphthalenediol . The deprotonation of the hydroxyl groups creates highly nucleophilic phenoxide centers, facilitating reactions with a variety of electrophilic co-monomers under milder conditions than would otherwise be possible.

This guide will focus on two primary classes of polymers derived from this monomer:

-

Poly(arylene ether)s: Synthesized via nucleophilic aromatic substitution (SNAr) reactions. These polymers are known for their outstanding thermal and chemical stability.

-

Polyesters: Created through polycondensation with diacyl chlorides. These materials often exhibit excellent mechanical properties and processability.[4]

Core Principles and Polymerization Strategies

The successful synthesis of high-molecular-weight polymers from Disodium 1,5-naphthalenediol hinges on several key principles: high monomer purity, precise stoichiometric balance between co-monomers, and the maintenance of anhydrous, inert reaction conditions to prevent premature termination and side reactions.

Synthesis of the Key Monomer: Disodium 1,5-Naphthalenediol

The prerequisite for any polymerization is the clean and quantitative formation of the disodium salt. This is typically achieved by reacting 1,5-dihydroxynaphthalene with a strong base.

Causality of Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is an excellent choice as it is a non-nucleophilic strong base, and the only byproduct of the reaction is hydrogen gas, which is easily removed from the reaction mixture. An alternative is sodium methoxide.

-

Solvent: Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required. They must be free of water to prevent quenching the base and the resulting phenoxide.

-

Inert Atmosphere: The phenoxide is susceptible to oxidation, especially at elevated temperatures. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Caption: Synthesis of Disodium 1,5-naphthalenediol.

Strategy 1: Poly(arylene ether) Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This strategy involves reacting the difenoxide monomer with an activated aromatic dihalide. The activation is crucial and is provided by strong electron-withdrawing groups (e.g., carbonyl, sulfone) positioned ortho or para to the halogen atoms.

Causality of Experimental Choices:

-

Co-monomer: A common choice is 4,4'-difluorobenzophenone. The fluorine atoms are excellent leaving groups, and their departure is facilitated by the powerful electron-withdrawing effect of the ketone group.

-

Solvent: A high-boiling aprotic polar solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) is necessary to dissolve the growing polymer chain and to provide the high temperatures (150-200 °C) often required for the SNAr reaction.[5]

-

Temperature Control: The reaction is typically started at a lower temperature to ensure complete formation of the disodium salt before being raised to a higher temperature to drive the polymerization forward.

Caption: SNAr polymerization for a poly(arylene ether).

Strategy 2: Polyester Synthesis via Polycondensation

This classic method involves the reaction of the diol (or its disodium salt) with a diacyl chloride. The high reactivity of acyl chlorides allows this reaction to proceed rapidly, often at or below room temperature.

Causality of Experimental Choices:

-

Co-monomer: Terephthaloyl chloride is a rigid, symmetrical co-monomer that will produce a highly aromatic polyester with excellent thermal and mechanical properties.

-

Methodology: When starting with 1,5-dihydroxynaphthalene, a tertiary amine base like pyridine or triethylamine is required as an acid scavenger to neutralize the HCl byproduct. If using the pre-formed disodium salt, no additional base is needed.

-

Solvent: A relatively non-polar, anhydrous solvent like dichloromethane or THF is suitable for this reaction.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

Protocol 1: Synthesis of a Naphthalene-Based Poly(arylene ether ketone) (PEK)

This protocol describes the synthesis of a high-molecular-weight polymer from 1,5-dihydroxynaphthalene and 4,4'-difluorobenzophenone.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 4.004 g | 0.025 |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 5.455 g | 0.025 |

| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | 2.200 g | 0.055 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 75 mL | - |

| Toluene | C₇H₈ | 92.14 | 30 mL | - |

| Methanol | CH₃OH | 32.04 | 500 mL | - |

Step-by-Step Procedure:

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen/argon inlet.

-

Charging Reagents: Add 1,5-dihydroxynaphthalene, 4,4'-difluorobenzophenone, NMP, and toluene to the flask.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon for 20 minutes.

-

Base Addition: Carefully add the sodium hydride dispersion. The slurry will become thicker.

-

Salt Formation & Dehydration: Heat the mixture to 140-150 °C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue heating for 2-4 hours until no more water is collected. This step is critical for ensuring anhydrous conditions.

-

Polymerization: After removing the Dean-Stark trap, slowly raise the temperature of the reaction mixture to 185-195 °C. The solution will become noticeably more viscous as the polymer forms.

-

Reaction Monitoring: Maintain the temperature for 8-12 hours. The reaction can be monitored by the significant increase in viscosity, making stirring difficult.

-

Precipitation: Cool the viscous polymer solution to about 80 °C and pour it slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white or off-white polymer will precipitate.

-

Purification: Continue stirring for 1 hour. Filter the polymer, then re-slurry it in 200 mL of hot deionized water to remove any remaining salts, and filter again. Repeat this washing step.

-

Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Protocol 2: Synthesis of a Naphthalene-Based Polyester

This protocol uses 1,5-dihydroxynaphthalene and terephthaloyl chloride.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 4.004 g | 0.025 |

| Terephthaloyl Chloride | C₈H₄Cl₂O₂ | 203.02 | 5.075 g | 0.025 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 6.0 mL | 0.074 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Methanol | CH₃OH | 32.04 | 500 mL | - |

Step-by-Step Procedure:

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.

-

Dissolving Diol: Add 1,5-dihydroxynaphthalene, anhydrous DCM, and anhydrous pyridine to the flask. Stir until all solids dissolve.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve the terephthaloyl chloride in 25 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred diol solution over 30 minutes. A precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Precipitation: Pour the reaction mixture into 500 mL of vigorously stirring methanol. A solid polymer will precipitate.

-

Purification: Filter the polymer. To remove the pyridinium salt, wash the solid thoroughly with deionized water, followed by methanol.

-

Drying: Dry the purified polyester in a vacuum oven at 80 °C for 24 hours.

Polymer Characterization: A Self-Validating System

Proper characterization is essential to confirm the synthesis of the desired polymer and to understand its properties.

Caption: Workflow for novel polymer characterization.

-

Fourier Transform Infrared (FTIR) Spectroscopy: For the polyether, look for the characteristic aryl-ether stretch (~1240 cm⁻¹). For the polyester, the key peak is the carbonyl (C=O) stretch (~1720 cm⁻¹).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) are used to confirm the final polymer structure by identifying the peaks corresponding to the protons and carbons in the polymer repeat unit.

-

Gel Permeation Chromatography (GPC/SEC): This technique is crucial for determining the molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ).[7] Successful polymerization is indicated by a high molecular weight and typically a PDI of around 2 for step-growth polymers.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) determines the decomposition temperature, indicating the polymer's thermal stability.[1] Differential scanning calorimetry (DSC) is used to measure the glass transition temperature (T₉), a key indicator of chain rigidity, and the melting temperature (Tₘ) for semi-crystalline polymers.[6][8]

Expected Properties Summary

| Property | Naphthalene-based PEK | Naphthalene-based Polyester |

| Glass Transition (T₉) | High (> 180 °C) | High (> 200 °C) |

| Decomposition Temp (TGA) | Very High (> 450 °C) | High (> 400 °C) |

| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) | Limited solubility, often requires strong acids |

| Mechanical Properties | Tough and ductile | Strong and rigid |

Conclusion

Disodium 1,5-naphthalenediol is a versatile and powerful monomer for the creation of high-performance polymers. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize novel poly(arylene ether)s and polyesters. The inherent rigidity and aromaticity of the naphthalene unit predictably lead to materials with exceptional thermal stability and mechanical integrity. By carefully controlling reaction conditions and monomer purity, a wide range of new materials can be developed for demanding applications in science and industry.

References

-

Au, J. et al. (2019). Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Das, S. et al. (2015). Direct Synthesis of Polyesterether from Ethylene Glycol. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Otsuka, H. et al. (2020). Synthesis of Low-Molecular-Weight Polyether Polyols by Self-Condensation of Diols over Amberlyst 15. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Aricò, F. et al. (2021). From Lab to Market: Current Strategies for the Production of Biobased Polyols. Journal of Chemical Education. Available at: [Link]

-

Mecerreyes, D. et al. (2019). Method for the synthesis of polyethers. European Patent Office. Available at: [Link]

-

Podkościelna, B. et al. (2019). Cross-Linked Polythiomethacrylate Esters Based on Naphthalene—Synthesis, Properties and Reprocessing. Polymers. Available at: [Link]

-

Podkościelna, B. (2014). New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Ganesh, V. et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews. Available at: [Link]

-

Sefer, E. & Demic, S. (2018). A Novel Naphthalene Polymer Based on the 1, 3, 5 -Triazines. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Yu, L. & Kraus, G. A. (2021). Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. Iowa State University Digital Repository. Available at: [Link]

-

Tsutsui, Y. et al. (2006). Oxidative Coupling Polymerization of 2,6-Dihydroxynaphthalene in Basic Water. Polymer Journal. Available at: [Link]

-

El-Faham, A. et al. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

-

Ganesh, V. et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. PubMed. Available at: [Link]

-

Algarsas, A. S. et al. (2022). Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. Polymers. Available at: [Link]

-